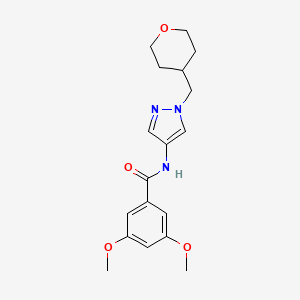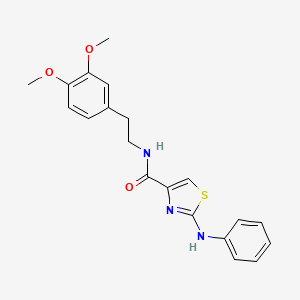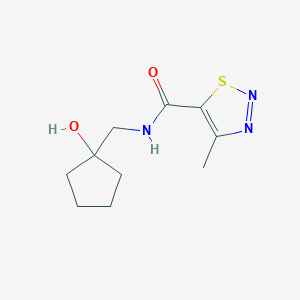
N-((1-hydroxycyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule. It contains a cyclopentyl group (a five-membered carbon ring), a methyl group (a carbon with three hydrogens), and a thiadiazole group (a ring containing two nitrogens, one sulfur, and two carbons). The carboxamide group (consisting of a carbonyl (a carbon double-bonded to an oxygen) and an amine (a nitrogen with hydrogens)) is a common functional group in biochemistry, often seen in proteins .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a ring structure. The cyclopentyl group would introduce some strain into the molecule, which could affect its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could allow for hydrogen bonding, which could increase its boiling point and water solubility compared to compounds without this group .Aplicaciones Científicas De Investigación
DNA Methylation Inhibition
A study by Hovsepyan et al. (2019) focused on the synthesis of new 1,2,4-triazole and 1,3,4-thiadiazoles derivatives, including compounds structurally related to N-((1-hydroxycyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. These compounds demonstrated the ability to inhibit the methylation of tumor DNA in vitro, indicating potential for cancer research.
Anticancer Activity
Gomha et al. (2017) explored novel thiazole and 1,3,4-thiadiazole derivatives, similar in structure to the compound , for their anticancer activities. The study Gomha et al. (2017) demonstrated significant anticancer effects against specific cell lines, suggesting potential applications in cancer treatment.
Antimicrobial Activity
In research by Farghaly et al. (2011), a series of compounds including 1,3,4-thiadiazole derivatives exhibited promising antimicrobial activities against various microorganisms. This highlights potential uses in developing new antimicrobial agents.
Insecticidal Activities
Jia (2015) investigated thiourea compounds containing 1,3,4-thiadiazole moieties for their insecticidal properties. The study Jia (2015) revealed some compounds effective against specific pests, indicating potential agricultural applications.
Photosynthetic Electron Transport Inhibition
Vicentini et al. (2005) synthesized pyrazole derivatives with 1,3,4-thiadiazole structures, examining their potential as photosynthetic electron transport inhibitors. The research Vicentini et al. (2005) suggests applications in the development of herbicides.
Antiviral Activities
Boros et al. (2006) synthesized compounds including 1,3,4-thiadiazole derivatives and evaluated their activity against HIV integrase. The study Boros et al. (2006) indicated potential applications in antiviral drug development.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-7-8(16-13-12-7)9(14)11-6-10(15)4-2-3-5-10/h15H,2-6H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQQNMSEYLUZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-hydroxycyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[5-[bis[(2-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate](/img/structure/B2650744.png)
![N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide](/img/structure/B2650747.png)
![6,10-Dioxaspiro[4.5]decan-8-amine](/img/structure/B2650749.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate](/img/structure/B2650750.png)
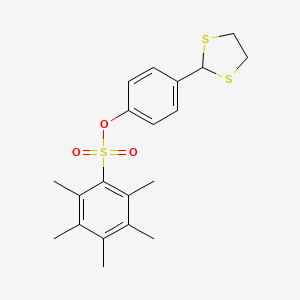
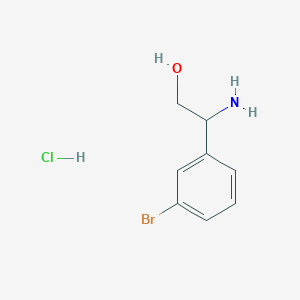
![2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2650757.png)
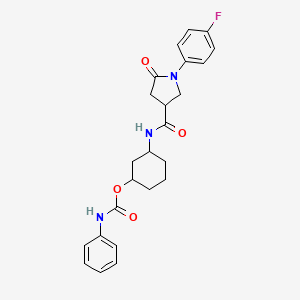
![ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2650759.png)
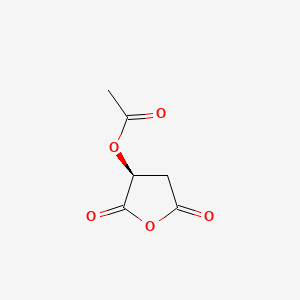
![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2650762.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2650763.png)
